(R)-(+)-1,2-Diaminopropane dihydrochloride CAS number
(R)-(+)-1,2-Diaminopropane dihydrochloride CAS number
An In-Depth Technical Guide to (R)-(+)-1,2-Diaminopropane Dihydrochloride for Advanced Chemical Synthesis
Introduction: A Cornerstone Chiral Building Block
(R)-(+)-1,2-Diaminopropane dihydrochloride, identified by its CAS number 19777-67-4 , is a C₂-symmetric chiral diamine that has established itself as an indispensable tool for researchers, scientists, and drug development professionals.[1][2][3] Its value lies not just in its inherent chirality, but in its remarkable versatility as a precursor for a vast array of chiral ligands and organocatalysts. This guide offers a Senior Application Scientist's perspective on the core properties, synthesis, and field-proven applications of this compound, moving beyond simple data to explain the causality behind its efficacy in asymmetric synthesis. Its unique structure is a key element in the design of enzyme inhibitors and other bioactive molecules, making it a frequent component in medicinal chemistry research.[2]
The dihydrochloride salt form provides enhanced stability and handling characteristics compared to the free diamine, making it a preferred choice for laboratory use and long-term storage. This guide will illuminate its pivotal role in creating stereochemically defined molecules, a critical requirement in modern pharmaceutical development.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. The data below has been consolidated from multiple authoritative sources to provide a reliable reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 19777-67-4 | [2][3][4] |
| Molecular Formula | C₃H₁₀N₂·2HCl | [1][2][5] |
| Molecular Weight | 147.05 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1][2][5] |
| Melting Point | 241-244 °C (lit.), 242 °C (decomposes) | [1][2] |
| Optical Rotation | [α]20/D +4.0° (c=20 in H₂O); +7.0° to +10.0° (c=1 in MeOH) | [1][2][6] |
| Synonyms | (R)-(+)-Propylenediamine dihydrochloride, (R)-1,2-Propanediamine dihydrochloride | [2][6] |
| InChI Key | AEIAMRMQKCPGJR-HWYNEVGZSA-N | [4] |
| Storage Conditions | Room temperature, under inert atmosphere, protect from moisture (hygroscopic) | [1] |
Synthesis and Chiral Resolution: From Racemate to Enantiopurity
The industrial synthesis of 1,2-diaminopropane typically involves the ammonolysis of 1,2-dichloropropane, a process that yields a racemic mixture of the (R) and (S) enantiomers.[7]
CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl
For applications in asymmetric synthesis, the separation of this racemic mixture is paramount. The expertise in handling this compound lies in understanding the chiral resolution process. This is classically achieved by converting the racemic diamine into a pair of diastereomeric salts using a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation via fractional crystallization. Once a diastereomer is purified, the enantiomerically pure diamine can be regenerated by treatment with a base, like sodium hydroxide, followed by conversion to the stable dihydrochloride salt.[7] This process is the gateway to harnessing the compound's stereochemical potential.
Core Application: Ligand Scaffolding in Asymmetric Catalysis
The primary utility of (R)-1,2-diaminopropane is as a chiral backbone for ligands in metal-catalyzed asymmetric reactions.[2][8] Its C₂-symmetry is a highly desirable feature in ligand design, as it reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity.[9]
Chiral Schiff Base (Salen-type) Ligands for Asymmetric Transformations
(R)-1,2-diaminopropane is a favored building block for salen-type ligands, which are cornerstones of asymmetric catalysis.[10] The straightforward condensation with substituted salicylaldehydes yields robust, tunable ligands capable of coordinating with various transition metals to catalyze reactions like asymmetric epoxidation.[10]
This protocol details the synthesis of a representative chiral Schiff base ligand.[10]
Step 1: Reagent Preparation
-
Dissolve 3,5-di-tert-butylsalicylaldehyde (2.0 mmol, 0.468 g) in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate container, dissolve (R)-1,2-diaminopropane (1.0 mmol, 0.074 g) in 20 mL of absolute ethanol. Note: This requires converting the dihydrochloride salt to the free base prior to reaction, typically via neutralization and extraction.
Step 2: Condensation Reaction
-
Slowly add the diamine solution to the stirred aldehyde solution at room temperature.
-
Heat the resulting mixture to reflux and maintain this temperature for 4 hours.
Step 3: Isolation and Purification
-
Allow the reaction mixture to cool to room temperature. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified yellow solid under vacuum. The expected yield is approximately 90%.[10]
Caption: Synthesis of a chiral Salen-type ligand.
This ligand can then be complexed with metals like Manganese(III) to form a potent catalyst for the asymmetric epoxidation of unfunctionalized alkenes.[10]
Asymmetric Transfer Hydrogenation (ATH) of Ketones
A highly impactful application is in Ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce enantiomerically enriched secondary alcohols.[8] These chiral alcohols are valuable intermediates in the pharmaceutical industry.[8] In these catalytic systems, a derivative of (R)-1,2-diaminopropane, often N-tosylated, serves as the chiral ligand. The catalyst, whether pre-formed or generated in situ, facilitates the transfer of hydrogen from a donor like isopropanol or a formic acid/triethylamine mixture to the ketone substrate with high conversion and excellent enantioselectivity.[8]
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
The choice of the diamine backbone is critical. While (R)-1,2-diaminopropane is highly effective, its performance can be compared with other privileged diamines like diaminocyclohexane or diphenylethylenediamine, with the optimal choice being substrate-dependent.[11]
Further Applications in Drug Development and Beyond
Beyond its role in metal-based catalysis, (R)-1,2-diaminopropane and its derivatives are explored in several other areas:
-
Organocatalysis: Chiral diamines are foundational to organocatalysis, often operating through enamine or iminium ion intermediates to facilitate stereoselective C-C bond formation in reactions like aldol and Mannich additions.[12]
-
Pharmaceutical Intermediates: It serves as a key starting material in the multi-step synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2]
-
Coordination Chemistry: Its ability to form stable chelate complexes with metal ions makes it a valuable ligand in the broader field of coordination chemistry and materials science.[2]
Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is non-negotiable. (R)-(+)-1,2-Diaminopropane dihydrochloride is classified as an irritant to the skin, eyes, and respiratory system.[4][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[14] Use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.[15]
-
Handling: Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[15] Keep away from ignition sources.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] The compound is hygroscopic and should be stored under an inert atmosphere to maintain its integrity.
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[15] If inhaled, move to fresh air.[13][15]
Conclusion
(R)-(+)-1,2-Diaminopropane dihydrochloride is far more than a simple chemical; it is an enabling technology for the stereocontrolled synthesis of complex molecules. Its robust performance as a chiral ligand precursor in asymmetric transfer hydrogenation and Schiff base-mediated catalysis underscores its importance. For the research scientist and drug development professional, a deep understanding of its properties, handling, and versatile reactivity is essential for unlocking new synthetic pathways and accelerating the discovery of novel therapeutics.
References
- Application Notes: (R)
- (R)-(+)-1,2-Diaminopropane dihydrochloride 99%. Sigma-Aldrich.
- (R)-(+)-1,2-Diaminopropane dihydrochloride CAS#: 19777-67-4. ChemicalBook.
- (R)-1,2-Diaminopropane dihydrochloride. Chem-Impex.
- Synthesis and Catalytic Application of Chiral Schiff Base Ligands
- (R)-(+)-1,2-Diaminopropane dihydrochloride | 19777-67-4. ChemicalBook.
- Application Notes and Protocols for (R)
- (R)-1,2-Diaminopropane Dihydrochloride | 19777-67-4. TCI Chemicals.
- Performance Evaluation of (R)
- Safety D
- (R)-(+)-1,2-Diaminopropane dihydrochloride 99%. Sigma-Aldrich.
- (R)-1,2-Diaminopropane Dihydrochloride 19777-67-4. TCI Chemicals.
- SAFETY D
- 1,2-Propanediamine, hydrochloride (1:2), (2R)
- 1,2-Diaminopropane. Wikipedia.
- (R)-1,2-Diaminopropane Dihydrochloride. CymitQuimica.
- (2R)-propane-1,2-diamine dihydrochloride.
- (R)-1,2-Diaminopropane Dihydrochloride 19777-67-4. TCI Chemicals (US).
- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands.
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